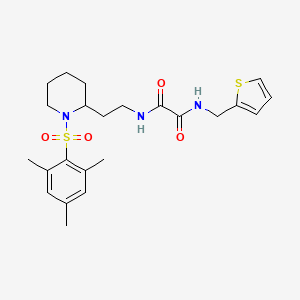

![molecular formula C25H22N4O3S2 B2557941 N-{2-[2-(4-甲基苯基)-[1,2,4]三唑并[3,2-b][1,3]噻唑-6-基]乙基}-4-苯氧基苯-1-磺酰胺 CAS No. 895429-59-1](/img/structure/B2557941.png)

N-{2-[2-(4-甲基苯基)-[1,2,4]三唑并[3,2-b][1,3]噻唑-6-基]乙基}-4-苯氧基苯-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

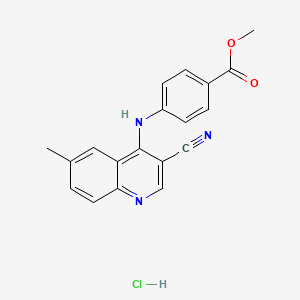

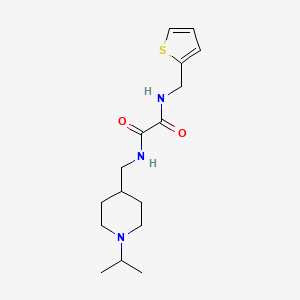

This compound is a complex organic molecule that contains several functional groups and rings, including a phenyl ring, a thiazole ring, and a triazole ring . The CAS Number for this compound is 895429-59-1 .

Synthesis Analysis

The synthesis of such compounds often involves the use of triazole and thiadiazine, two pharmaceutically active moieties . The synthesis methods of triazole compounds from various nitrogen sources have been summarized in a review . A specific synthesis method for this compound is not available in the retrieved papers.科学研究应用

抗癌活性

该化合物的三唑并噻二嗪核心与潜在的抗癌特性相关。研究表明,三唑并噻二嗪的衍生物可以有效对抗各种癌细胞系。抑制细胞增殖和诱导凋亡的能力使这些化合物在设计新的抗癌药物方面具有价值 .

抗菌特性

具有三唑并噻二嗪骨架的化合物已显示出显著的抗菌活性。它们可以对抗多种细菌和真菌,使它们成为开发新的抗菌剂的候选者,尤其是在抗生素耐药性不断上升的情况下 .

镇痛和抗炎用途

三唑并噻二嗪衍生物的镇痛和抗炎作用已得到充分证明。它们可以调节机体的炎症反应,并被认为用于治疗慢性疼痛和炎症性疾病 .

抗氧化作用

这些化合物还可以表现出抗氧化特性,这对保护细胞免受氧化应激至关重要。这种活性有利于预防与自由基损伤相关的疾病,例如神经退行性疾病 .

抗病毒应用

三唑并噻二嗪的结构特征使它们能够与病毒成分相互作用,抑制病毒复制。这使它们成为开发新的抗病毒药物研究的重点 .

酶抑制

已知三唑并噻二嗪衍生物抑制多种酶,例如碳酸酐酶、胆碱酯酶和芳香化酶。这种酶抑制能力在治疗青光眼、阿尔茨海默病和激素依赖性癌症等疾病方面具有重要意义 .

生化分析

Biochemical Properties

The 1,2,4-triazole ring in 4-Phenoxy-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme .

Cellular Effects

They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme . This suggests that the compound may exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that triazole derivatives can exhibit changes in their effects over time, including issues related to the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of triazole derivatives can vary with different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

It is known that triazole derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that triazole derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

It is known that triazole derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

属性

IUPAC Name |

N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-phenoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O3S2/c1-18-7-9-19(10-8-18)24-27-25-29(28-24)20(17-33-25)15-16-26-34(30,31)23-13-11-22(12-14-23)32-21-5-3-2-4-6-21/h2-14,17,26H,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBXVRHVGVDSSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-bromo-1h-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2557867.png)

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2557872.png)

![1-[3-(1,3-Thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2557874.png)

![methyl 1-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B2557878.png)

![ethyl 3-cyano-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2557879.png)